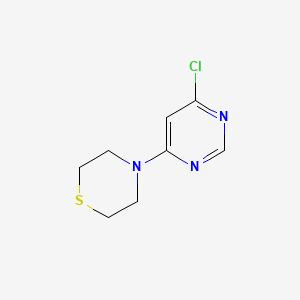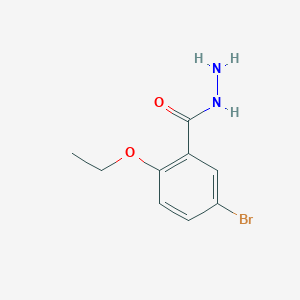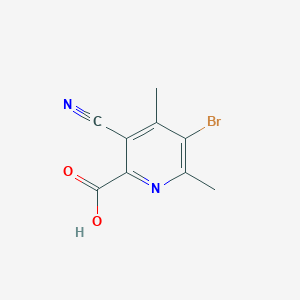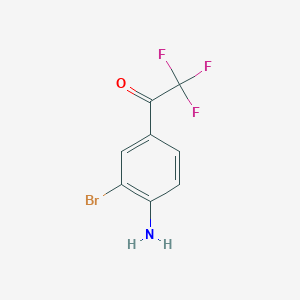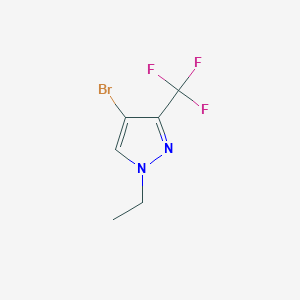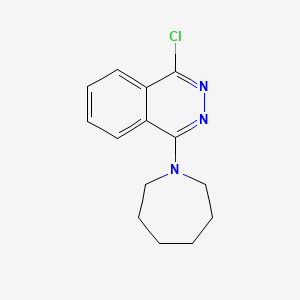![molecular formula C12H16N2O4 B1522535 tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate CAS No. 1261365-75-6](/img/structure/B1522535.png)
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate
Descripción general
Descripción
Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Configuration
The compound has been used to study molecular configurations, as evidenced by its structural analysis. For instance, a study demonstrated the all-cis trisubstituted pyrrolidin-2-one structure of a similar compound, illustrating the detailed molecular configuration and intramolecular interactions, such as hydrogen bonding (Weber et al., 1995).
Chemical Reactions and Properties
The compound has been involved in studies examining its reactivity and the properties of its derivatives:
Aerobic Reactions with Copper :
- Research detailed the reactions of similar tert-butyl compounds with copper in aerobic conditions, leading to significant findings in the field of inorganic chemistry, including the observation of strong copper(II)–radical ferromagnetic exchange (Speier et al., 1996).
Photoredox-Catalyzed Reactions :
- A study showcased the use of a tert-butyl compound in photoredox-catalyzed reactions to synthesize 3-aminochromones, a process that expands the applications of photocatalyzed protocols in organic chemistry (Wang et al., 2022).
Diels-Alder Reactions :
- The compound has been employed in Diels-Alder reactions, illustrating its utility in synthesizing complex organic structures (Padwa et al., 2003).
Investigations into Molecular Dipoles and Interactions :
- Studies have utilized tert-butyl compounds to investigate molecular dipoles and hydrogen bonding, contributing valuable insights into the structural properties of organic molecules (Baillargeon et al., 2014).
Lithiation Reactions :
- Research on the lithiation of tert-butyl compounds has provided a deeper understanding of their reactivity and potential for creating various substituted derivatives, enriching the field of synthetic chemistry (Smith et al., 2013).
Synthesis and Characterization
The synthesis and characterization of tert-butyl carbamate derivatives have been a focus of research to explore their properties and potential applications:
Synthesis and X-ray Analyses :
- Synthesis and crystallographic analysis have been conducted to understand the molecular and crystal structure of tert-butyl carbamate derivatives, contributing to the knowledge of their structural properties (Çolak et al., 2021).
Crystal Structure Determination :
- The crystal structure of tert-butyl carbamate derivatives has been studied to reveal their molecular configuration and relative substitution, aiding in the understanding of their structural characteristics (Ober et al., 2004).
Other Applications
The compound and its derivatives have been utilized in various other chemical studies, demonstrating their versatility in scientific research:
Oxidation Reactions :
- Studies have investigated the oxidation of tert-butyl compounds under solvent-free conditions, providing insights into their reactivity and potential environmental benefits (Zhang et al., 2009).
Palladium-Catalyzed Reactions :
- Research on the coupling of tert-butyl compounds with arylboronic acids has expanded the understanding of palladium-catalyzed reactions, contributing to the field of organic synthesis (Wustrow & Wise, 1991).
Propiedades
IUPAC Name |
tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-6-9-10(13-7-8)17-5-4-16-9/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAOPISIPNHPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(N=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)

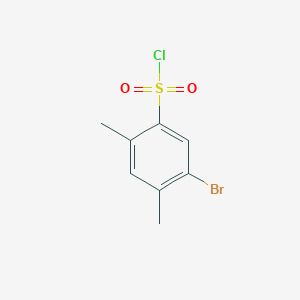
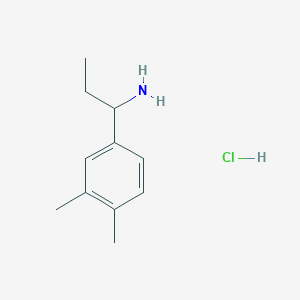
![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
